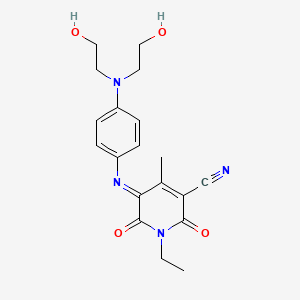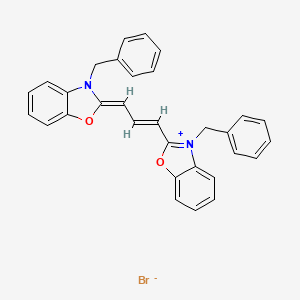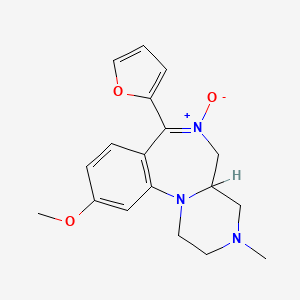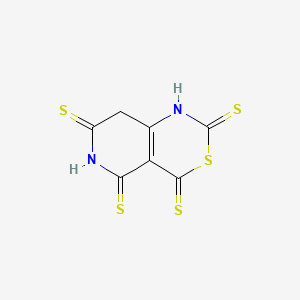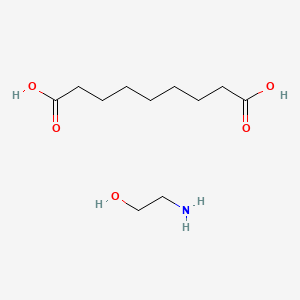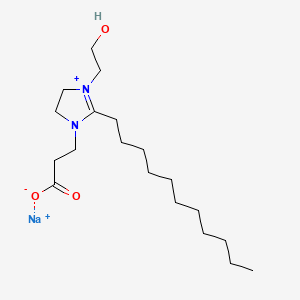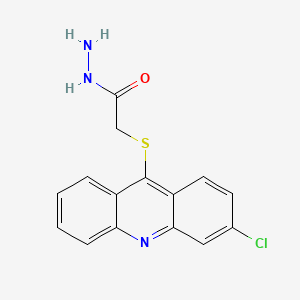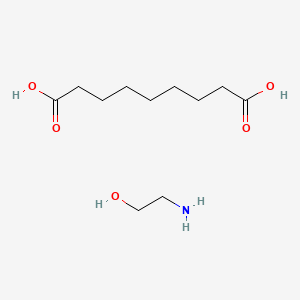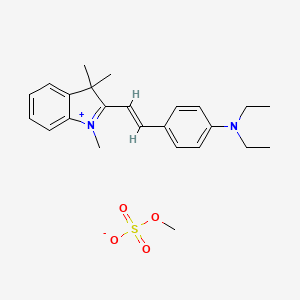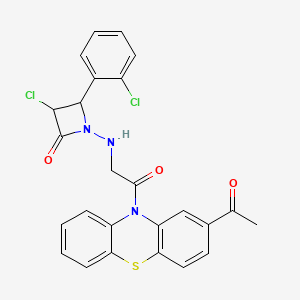
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazin, 2-Acetyl-10-(((3-Chlor-2-(2-Chlorphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- ist eine komplexe organische Verbindung, die zur Klasse der Phenothiazine gehört. Phenothiazine sind bekannt für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie, insbesondere als Antipsychotika und Antiemetika.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10H-Phenothiazin, 2-Acetyl-10-(((3-Chlor-2-(2-Chlorphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Phenothiazinkernstücks beginnen, gefolgt von einer Acetylierung und anschließendem Anbringen der Azetidinylgruppe. Häufige Reagenzien, die in diesen Schritten verwendet werden, sind Essigsäureanhydrid, Chlorierungsmittel und verschiedene Katalysatoren, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion solcher komplexer Verbindungen beinhaltet häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) werden eingesetzt, um den Reaktionsfortschritt zu überwachen und die Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Phenothiazinkern, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole umwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den chlorierten Phenylringen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (mCPBA)
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Katalysatoren: Palladium auf Kohlenstoff (Pd/C), Platinoxid (PtO2)
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone
Reduktion: Alkohol-Derivate
Substitution: Verschiedene substituierte Phenothiazinderivate
Wissenschaftliche Forschungsanwendungen
Chemie
Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Gegenstand für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden.
Biologie
In der biologischen Forschung werden Phenothiazinderivate oft auf ihr Potenzial als Enzyminhibitoren oder Modulatoren biologischer Pfade untersucht.
Medizin
Phenothiazinverbindungen haben eine lange Geschichte der Verwendung als Antipsychotika und Antiemetika.
Industrie
Im Industriesektor werden Phenothiazinderivate als Stabilisatoren in Polymeren und als Zwischenprodukte bei der Synthese von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 10H-Phenothiazin, 2-Acetyl-10-(((3-Chlor-2-(2-Chlorphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- beinhaltet wahrscheinlich die Interaktion mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren. Der Phenothiazinkern kann sich mit DNA interkalieren und so die Transkriptions- und Replikationsprozesse beeinflussen. Zusätzlich kann die Verbindung bestimmte Enzyme hemmen, indem sie an deren aktive Zentren bindet, wodurch biochemische Pfade moduliert werden.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, phenothiazine derivatives are often explored for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
Phenothiazine compounds have a long history of use as antipsychotic and antiemetic agents
Industry
In the industrial sector, phenothiazine derivatives are used as stabilizers in polymers and as intermediates in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- likely involves interaction with various molecular targets, including enzymes and receptors. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chlorpromazin: Ein bekanntes Antipsychotikum mit einem Phenothiazinkern.
Promethazin: Ein Antiemetikum und Antihistaminikum mit einer ähnlichen Struktur.
Thioridazin: Ein weiteres Antipsychotikum mit strukturellen Ähnlichkeiten.
Einzigartigkeit
Das Besondere an 10H-Phenothiazin, 2-Acetyl-10-(((3-Chlor-2-(2-Chlorphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- ist das Vorhandensein der Azetidinylgruppe, die im Vergleich zu anderen Phenothiazinderivaten einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann.
Eigenschaften
CAS-Nummer |
89258-16-2 |
|---|---|
Molekularformel |
C25H19Cl2N3O3S |
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(2-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C25H19Cl2N3O3S/c1-14(31)15-10-11-21-19(12-15)29(18-8-4-5-9-20(18)34-21)22(32)13-28-30-24(23(27)25(30)33)16-6-2-3-7-17(16)26/h2-12,23-24,28H,13H2,1H3 |
InChI-Schlüssel |
ODRIBGIIYZBCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


